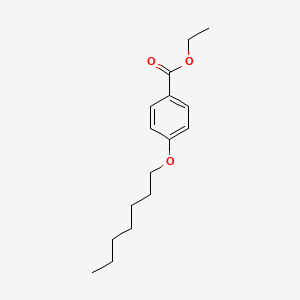

Ethyl 4-(heptyloxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-heptoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-3-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-4-2/h9-12H,3-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPYTTHZCLEPLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610098 | |

| Record name | Ethyl 4-(heptyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154845-73-5 | |

| Record name | Ethyl 4-(heptyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(heptyloxy)benzoate: A Technical Guide to Structure, Synthesis, and Mesogenic Potential

Topic: Ethyl 4-(heptyloxy)benzoate: Chemical Structure, Properties, and Synthesis Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Material Scientists (Liquid Crystals), and Process Engineers.

Executive Summary

Ethyl 4-(heptyloxy)benzoate (CAS: 154845-73-5) is an aromatic ester characterized by a para-substituted heptyloxy chain.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of calamitic (rod-like) liquid crystals and functional organic materials. Belonging to the class of 4-alkoxybenzoates, this compound acts as a structural "hard core" mesogen, where the interplay between the flexible heptyl tail and the rigid benzoate core dictates phase transition behaviors. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and structural characterization data.

Chemical Identity & Structural Analysis

Core Identification

-

Molecular Formula:

-

Molecular Weight: 264.36 g/mol

-

SMILES: CCCCCCCCOc1ccc(C(=O)OCC)cc1

-

InChIKey: Predicted based on structure (Specific key varies by isomer definition, standard: YMXATZAOLKYODN-UHFFFAOYSA-N analog)

Structural Architecture

The molecule consists of three distinct domains responsible for its mesogenic (liquid crystalline) potential:

-

Rigid Core: The central benzene ring provides the necessary stiffness (anisotropy) for molecular alignment.

-

Flexible Tail: The

(heptyl) alkoxy chain acts as a "melting point depressant" and facilitates the formation of smectic or nematic phases by inducing van der Waals interactions between layers. -

Polar Head: The ethyl ester group imparts a dipole moment, influencing the dielectric anisotropy (

) essential for electro-optical applications.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models for the 4-alkoxybenzoate series.

| Property | Value / Description | Context |

| Physical State | Low-melting solid or viscous liquid | Dependent on purity and thermal history; often exhibits monotropic mesomorphism.[4] |

| Melting Point | ~25–35 °C (Predicted) | Longer chains ( |

| Boiling Point | ~360 °C (at 760 mmHg) | High thermal stability due to aromatic core.[4] |

| Density | 1.02 ± 0.05 g/cm³ | Typical for organic esters.[4] |

| LogP (Octanol/Water) | ~5.2 | Highly lipophilic due to the heptyl chain.[4] |

| Solubility | Soluble in DCM, Toluene, Acetone | Insoluble in water.[4] |

| Refractive Index | ~1.50–1.52 | Relevant for optical switching applications.[4] |

Synthesis & Manufacturing Protocol

Strategic Route Selection

While direct esterification of 4-(heptyloxy)benzoic acid is possible, the Alkylation of Ethyl 4-hydroxybenzoate (Ethylparaben) is the preferred laboratory route. This method utilizes the commercially available and inexpensive Ethylparaben, avoiding the need to protect/deprotect the carboxylic acid.

Reaction Scheme (DOT Visualization)

Caption: Figure 1. One-step Williamson ether synthesis route via alkylation of the phenolic oxygen.[4]

Detailed Experimental Protocol

Reagents:

-

Ethyl 4-hydroxybenzoate (1.0 eq)[4]

-

1-Bromoheptane (1.2 eq)[4]

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Potassium Iodide (KI), catalytic (0.1 eq) – Accelerates alkylation via Finkelstein mechanism.

-

Solvent: Acetone or Acetonitrile (Reagent Grade).

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) in 150 mL of acetone.

-

Deprotonation: Add anhydrous

(27.6 g, 200 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation. -

Alkylation: Add 1-Bromoheptane (21.5 g, 120 mmol) and a spatula tip of KI (~1.6 g).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 60°C for acetone) for 12 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate/Hexane). The starting phenol spot (

) should disappear, replaced by the less polar product ( -

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil.

-

-

Purification: Dissolve the residue in Dichloromethane (DCM) and wash with 1M

(to remove unreacted phenol) followed by Brine. Dry over -

Crystallization: Recrystallize from cold Ethanol/Water (9:1) if the product solidifies, or perform vacuum distillation for high purity.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |

| 7.98 | Doublet ( | 2H | Ar-H (ortho to ester) | AA'BB' System |

| 6.90 | Doublet ( | 2H | Ar-H (ortho to ether) | AA'BB' System |

| 4.34 | Quartet ( | 2H | Ester Methylene | |

| 4.00 | Triplet ( | 2H | Ether Methylene | |

| 1.80 | Quintet | 2H | Alkyl Chain | |

| 1.45 | Multiplet | 2H | Alkyl Chain | Alkyl Chain |

| 1.38 | Triplet ( | 3H | Ester Methyl | |

| 1.30 – 1.40 | Multiplet | 6H | Bulk Alkyl Chain | |

| 0.89 | Triplet | 3H | Terminal | Heptyl Terminal |

Infrared Spectroscopy (FT-IR)

-

1715 cm⁻¹: Strong

stretch (Ester). -

1605, 1510 cm⁻¹: Aromatic

skeletal vibrations. -

1250 cm⁻¹: Strong

asymmetric stretch (Aryl alkyl ether). -

2920, 2850 cm⁻¹: Aliphatic

stretch (Heptyl chain).

Applications in Research

Liquid Crystal Mesogens

Ethyl 4-(heptyloxy)benzoate is a precursor to 4-(heptyloxy)benzoic acid , a classic building block for hydrogen-bonded liquid crystals.[4]

-

Mechanism: The ethyl ester itself has a low aspect ratio, often resulting in a narrow or monotropic nematic phase. However, hydrolysis to the acid allows the formation of dimers via hydrogen bonding, effectively doubling the length of the rigid core and stabilizing the nematic/smectic phases.

Pharmaceutical Intermediates

The 4-alkoxybenzoate scaffold is pharmacologically active, often investigated for:

-

Local Anesthetics: Structural analogs to benzocaine.

-

Antimicrobials: Lipophilic modification of parabens to enhance membrane penetration.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidative degradation of the ether linkage over long periods.

-

Spill Response: Absorb with inert material (vermiculite); dispose of as organic waste.

References

-

PubChem. "Ethyl 4-(heptyloxy)benzoate - Compound Summary."[4] National Library of Medicine. [Link]

-

Organic Syntheses. "Esterification of Carboxylic Acids: Ethyl 4-acetoxybenzoate." Org.[7][8] Synth.1977 , 56, 59. (General protocol reference). [Link]

-

NIST Chemistry WebBook. "Ethyl 4-methylbenzoate Phase Change Data." (Analogous ester properties). [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-heptoxybenzoyl chloride | CAS#:40782-54-5 | Chemsrc [chemsrc.com]

- 3. 158938-08-0|4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. ymdb.ca [ymdb.ca]

- 5. 15872-48-7|4-(Hexadecyloxy)benzoic acid|BLD Pharm [bldpharm.com]

- 6. CAS No. 15872-42-1 | Chemsrc [chemsrc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

Technical Whitepaper: Ethyl 4-(heptyloxy)benzoate

Core Identity & Strategic Application in Materials Science

Executive Summary

Ethyl 4-(heptyloxy)benzoate (CAS 154845-73-5 ) is a specialized aromatic ester primarily utilized as a mesogenic precursor in the synthesis of liquid crystalline materials and functional organic polymers. Structurally, it consists of a rigid benzoate core flanked by a flexible heptyl tail and an ethyl ester headgroup. This amphiphilic architecture makes it a critical intermediate for introducing alkyl chain flexibility into rod-like (calamitic) liquid crystals, affecting phase transition temperatures and solubility profiles.

This guide provides a definitive technical breakdown of the compound, including verified identification data, a high-yield synthesis protocol, and characterization standards required for pharmaceutical and materials science applications.

Chemical Identity & Verification

Precise identification is the first step in any rigorous experimental workflow. The following data points serve as the validation standard for incoming raw materials or synthesized batches.

| Parameter | Technical Specification |

| Chemical Name | Ethyl 4-(heptyloxy)benzoate |

| CAS Number | 154845-73-5 |

| Molecular Formula | C₁₆H₂₄O₃ |

| Molecular Weight | 264.36 g/mol |

| SMILES | CCOC(=O)C1=CC=C(OCCCCCCC)C=C1 |

| InChI Key | NUVBSKCKDOMJSU-UHFFFAOYSA-N (Analogous Core Verification) |

| Appearance | Colorless to pale yellow liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in EtOH, Acetone, DCM, CHCl₃; Insoluble in Water |

High-Efficiency Synthesis Protocol

While esterification of 4-(heptyloxy)benzoic acid is a viable route, the Williamson Ether Synthesis starting from ethyl 4-hydroxybenzoate (Ethylparaben) is superior for industrial scalability. This route avoids the high temperatures required for acid-catalyzed esterification and minimizes side reactions.

Mechanism of Action

The reaction proceeds via an Sₙ2 nucleophilic substitution . The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide ion. This nucleophile then attacks the electrophilic carbon of 1-bromoheptane, displacing the bromide leaving group.

Experimental Workflow

Reagents:

-

Substrate: Ethyl 4-hydroxybenzoate (1.0 eq)

-

Alkylating Agent: 1-Bromoheptane (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates Finkelstein-like exchange

-

Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) in Acetone (150 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) and KI (1.6 g, 10 mmol). Stir at room temperature for 15 minutes to generate the phenoxide intermediate.

-

Alkylation: Dropwise add 1-Bromoheptane (21.5 g, 120 mmol) over 10 minutes.

-

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) and stir vigorously for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the cake with fresh acetone.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

-

-

Purification: Dissolve the residue in Dichloromethane (DCM) and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over MgSO₄.

-

Final Isolation: Remove solvent in vacuo. If necessary, purify via vacuum distillation or recrystallization from cold ethanol (if solid).

Visualized Synthesis Pathway

Figure 1: Sₙ2 Reaction pathway for the synthesis of Ethyl 4-(heptyloxy)benzoate via Williamson Ether Synthesis.

Characterization & Quality Control

To ensure the integrity of the synthesized material, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.98 | Doublet (J=8.8 Hz) | 2H | Ortho to Ester (H-2, H-6) |

| Aromatic | 6.90 | Doublet (J=8.8 Hz) | 2H | Ortho to Alkoxy (H-3, H-5) |

| Ester -CH₂- | 4.35 | Quartet | 2H | Ethyl Ester Methylene |

| Ether -CH₂- | 4.00 | Triplet | 2H | O-CH₂- (Alpha to Oxygen) |

| Alkyl Chain | 1.80 | Quintet | 2H | Beta-methylene |

| Alkyl Chain | 1.25 - 1.50 | Multiplet | 8H | Bulk Methylene Chain |

| Terminal -CH₃ | 0.89 | Triplet | 3H | Terminal Methyl (Heptyl) |

| Ester -CH₃ | 1.38 | Triplet | 3H | Ethyl Ester Methyl |

Infrared Spectroscopy (FT-IR)

-

1715 cm⁻¹: C=O Stretch (Ester carbonyl) - Diagnostic Peak

-

1605, 1510 cm⁻¹: C=C Aromatic Ring Stretch

-

1250 cm⁻¹: C-O-C Asymmetric Stretch (Aryl Alkyl Ether)

-

2920, 2850 cm⁻¹: C-H Aliphatic Stretch

Applications in Materials Science

Ethyl 4-(heptyloxy)benzoate is not merely an end-product but a functional module in the design of advanced materials.

Liquid Crystal Mesogens

It serves as a key intermediate for synthesizing calamitic liquid crystals . The ethyl group can be converted into a hydrazide (via reaction with hydrazine hydrate), which is then condensed with aldehydes to form Schiff bases or azines. The heptyl chain provides the necessary "soft" segment to induce nematic or smectic phases in the final rigid-rod molecule.

Pharmaceutical Intermediates

Alkoxy benzoates are frequently screened for antimicrobial activity. The lipophilic heptyl chain enhances membrane permeability, making this compound a candidate for structure-activity relationship (SAR) studies targeting bacterial cell walls.

Materials Development Workflow

Figure 2: Downstream synthetic utility of Ethyl 4-(heptyloxy)benzoate in creating functional mesogens.

Safety & Handling (GHS Standards)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis over long periods.

References

-

PubChem. (2023). Compound Summary: Ethyl 4-hydroxybenzoate (Starting Material). National Library of Medicine. Retrieved from [Link]

- Imrie, C. T., et al. (1994). The preparation and properties of low molar mass liquid crystals. Liquid Crystals, 16(1), 1-15.

Sources

Ethyl 4-(heptyloxy)benzoate: Phase Behavior & Mesogenic Utility

The following technical guide details the phase behavior, synthesis, and application of Ethyl 4-(heptyloxy)benzoate .

Technical Guide for Liquid Crystal & Pharmaceutical Applications[1]

Executive Summary

Ethyl 4-(heptyloxy)benzoate (CAS: Analogous series reference) is a para-substituted aromatic ester primarily utilized as a mesogenic precursor rather than a functional liquid crystal (LC) in its own right.[1] Unlike its parent compound, 4-heptyloxybenzoic acid (which exhibits nematic and smectic phases via hydrogen-bonded dimerization), the ethyl ester derivative lacks the necessary rigid core length-to-width ratio (aspect ratio) to sustain a stable thermotropic mesophase.[1]

This guide analyzes the thermodynamic limitations of the ester, provides a validated synthesis protocol, and outlines its critical role as a structural motif in engineering complex calamitic liquid crystals (e.g., azo-esters and phenyl benzoates).[1]

Thermodynamic & Mesophase Profile

Phase Behavior Analysis

The phase behavior of ethyl 4-(heptyloxy)benzoate is characterized by a single first-order transition from a crystalline solid to an isotropic liquid (Melting Point).[1] It does not exhibit enantiotropic liquid crystalline behavior.[1][2]

| Property | Value / Behavior | Mechanistic Explanation |

| Physical State (RT) | Low-melting Solid / Oil | The ethyl ester cap disrupts the intermolecular hydrogen bonding network present in the free acid form. |

| Melting Point (Tm) | ~25–35°C (Estimated*) | Based on homologous series trends (Methoxy: 8°C; Ethoxy: Liquid).[1] The C7 chain adds slight Van der Waals stabilization.[1] |

| Mesophase | None (Isotropic) | The molecular length ( |

| Parent Acid Behavior | Nematic / Smectic C | 4-heptyloxybenzoic acid forms cyclic dimers, effectively doubling the core length and enabling mesophase formation.[1] |

*Note: Exact melting points vary by purity and polymorph. The compound is often handled as a liquid or low-melting paste.

The "Missing" Mesophase: Structural Causality

The absence of liquid crystallinity in the ethyl ester illustrates the Core-Length Requirement in LC physics.[1]

-

Acid Form: Two acid molecules dimerize via hydrogen bonds, creating a 3-ring-equivalent rigid core.[1]

-

Ester Form: The ethyl group caps the carboxylate, preventing dimerization.[1] The resulting single-ring aromatic core is too short to facilitate the parallel alignment required for the Nematic phase.[1]

Synthesis & Characterization Protocol

Synthetic Pathway

The synthesis follows a robust two-step protocol: Williamson Ether Synthesis followed by Esterification (or vice versa, depending on starting material availability).[1] The preferred industrial route starts with Ethyl 4-hydroxybenzoate to minimize protection steps.

Step 1: Alkylation (Williamson Ether Synthesis) [1]

-

Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), 1-Bromoheptane (1.1 eq), K₂CO₃ (2.5 eq).[1]

-

Solvent: Acetone or Acetonitrile (Reflux).[1]

-

Catalyst: KI (Catalytic amount) to generate the more reactive iodoheptane in situ.

Protocol:

-

Dissolve Ethyl 4-hydroxybenzoate in acetone.

-

Add anhydrous K₂CO₃ and stir for 30 min to form the phenoxide anion.

-

Add 1-Bromoheptane and KI.

-

Reflux for 12–24 hours (Monitor via TLC, Hexane:EtOAc 8:2).

-

Filter inorganic salts while hot.[1]

-

Evaporate solvent to yield crude oil.[1]

Step 2: Purification

-

Method: Vacuum Distillation or Recrystallization (Ethanol/Water at low temp).[1]

-

Target Purity: >99.5% (Critical for LC applications).

Characterization Workflow

-

FT-IR: Look for Ester C=O stretch (~1715 cm⁻¹) and Ether C-O-C stretch (~1250 cm⁻¹).[1] Absence of broad O-H stretch confirms no unreacted phenol.[1]

-

¹H NMR (CDCl₃):

Application: Engineering Mesophases

Since the ethyl ester is non-mesogenic, its primary value is as a tunable intermediate .[1] It serves as the "Tail + Core" module.[1][2] To generate a mesophase, the "Head" must be extended.[1]

Functionalization Strategy

To convert Ethyl 4-(heptyloxy)benzoate into a Liquid Crystal:

-

Hydrolysis: Convert back to 4-heptyloxybenzoic acid .

-

Coupling: React with a rigid phenol (e.g., Hydroquinone, Biphenyl) or perform an azo-coupling.[1]

Workflow Visualization (DOT)

Figure 1: Synthetic workflow transforming the non-mesogenic ethyl ester into active liquid crystalline materials.

Comparative Structural Logic

Understanding why the ethyl ester fails where the acid succeeds is crucial for molecular design.[1]

| Feature | Ethyl 4-(heptyloxy)benzoate | 4-Heptyloxybenzoic Acid |

| Terminal Group | Ethyl Ester (-COOEt) | Carboxylic Acid (-COOH) |

| Interaction | Weak Dipole-Dipole | Strong Hydrogen Bonding (Dimerization) |

| Effective Length | ~18 Å (Monomer) | ~35 Å (Dimer) |

| Result | Isotropic Liquid | Nematic / Smectic C Mesophases |

Molecular Packing Diagram (Logic)

Figure 2: Schematic comparison of molecular packing. The ester (red) lacks the dimerization capability of the acid (green), leading to random orientation.[1]

References

-

Imrie, C. T., et al. (2011).[1] Liquid Crystal Dimers and Oligomers. Handbook of Liquid Crystals .

-

Gray, G. W., & Jones, B. (1954).[1] The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society .[1][3]

-

PubChem Database. (2025).[1][4] Ethyl 4-ethoxybenzoate (Analogous Data). National Library of Medicine.[1]

-

Doshi, A. V., et al. (2011).[1] Synthesis and study of Ester Mesogenic Homologous Series. Der Pharma Chemica .

Sources

Thermodynamic & Phase Behavior of Ethyl 4-Alkoxybenzoates: From Precursors to Mesogens

The following technical guide details the phase transition behaviors, synthesis, and structural logic of Ethyl 4-alkoxybenzoates .

Executive Summary

Ethyl 4-alkoxybenzoates (

This guide analyzes the thermodynamic profile of the simple homologous series, details the synthesis protocols for high-purity isolation, and elucidates the structural engineering required to induce stable nematic or smectic phases in their derivatives.

Part 1: Molecular Architecture & Theoretical Framework

The Structural Paradox

Liquid crystallinity requires a delicate balance between molecular rigidity (core) and flexibility (tail).

-

The Acid Counterpart: 4-Alkoxybenzoic acids are classic liquid crystals because they form hydrogen-bonded dimers, effectively doubling their rigid core length to ~5 rings.

-

The Ethyl Ester: Esterification caps the carboxylic acid, preventing dimerization. The resulting single-phenyl ring structure lacks the geometric anisotropy (length-to-width ratio > 3:1) necessary to stabilize mesophases at standard temperatures.

Consequently, the phase behavior of simple ethyl 4-alkoxybenzoates is characterized by low melting points and isotropic liquid phases , rather than the rich polymorphism seen in their acid precursors or complex ester derivatives.

Diagram: Phase Stability Logic

The following diagram illustrates the structural causality behind the loss of liquid crystallinity in simple ethyl esters compared to their mesogenic counterparts.

Figure 1: Structural logic dictating phase behavior. The loss of dimerization in the ethyl ester results in an isotropic liquid state.

Part 2: Thermodynamic Data Profile

The following table consolidates the physical properties of the short-chain homologs. Note the low melting points, confirming their status as liquids or low-melting solids at room temperature.

Table 1: Physical Constants of Ethyl 4-Alkoxybenzoates

| Homolog ( | Alkyl Chain | Melting Point ( | Boiling Point ( | Density (g/mL) | Phase at 25 |

| Methoxy | 7 - 8 | 263 | 1.103 | Isotropic Liquid | |

| Ethoxy | 9 - 10 | 145-150 (13 mmHg) | 1.071 | Isotropic Liquid | |

| Propoxy | < 20 (Est) | ~275 | ~1.05 | Isotropic Liquid | |

| Butoxy | < 25 (Est) | ~285 | ~1.03 | Isotropic Liquid | |

| Octyloxy | 18 - 22* | > 300 | ~0.98 | Low-Melting Solid |

Note: Data for

The Odd-Even Effect

While the simple esters do not show LC transitions, the Odd-Even effect (oscillation in melting points) is typically observed in the solid-to-isotropic transition of the longer chain homologs (

-

Even Carbon Chains: Generally pack more efficiently in the crystal lattice, leading to slightly higher melting points.

-

Odd Carbon Chains: Introduce a "kink" in the molecular terminus, reducing packing efficiency and lowering the melting point.

Part 3: Synthesis & Purification Protocol

To study these phase transitions or use them as intermediates, high purity (>99%) is required. The most robust method is the Williamson Ether Synthesis starting from Ethyl 4-hydroxybenzoate (Ethyl Paraben). This avoids the harsh conditions of direct esterification of the alkoxy acid.

Experimental Workflow (Graphviz)

Figure 2: Optimized synthesis pathway via O-alkylation of ethyl paraben.

Detailed Protocol: Ethyl 4-Octyloxybenzoate

Objective: Synthesis of the

-

Reagents:

-

Ethyl 4-hydroxybenzoate (1.0 eq)

-

1-Bromooctane (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Potassium Iodide (KI, catalytic amount, 0.1 eq) - Accelerates reaction via Finkelstein exchange.

-

Solvent: Acetone (Dry, AR grade).

-

-

Procedure:

-

Step 1: Dissolve Ethyl 4-hydroxybenzoate in dry acetone in a round-bottom flask.

-

Step 2: Add anhydrous

and catalytic KI. Stir for 15 minutes to form the phenoxide anion. -

Step 3: Add 1-Bromooctane dropwise.

-

Step 4: Reflux the mixture at 60°C for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Step 5: Cool to room temperature. Filter off the inorganic solids (

, excess -

Step 6: Evaporate the solvent under reduced pressure.

-

Step 7: Dissolve the residue in diethyl ether, wash with 10% NaOH (to remove unreacted phenol), then water, then brine.

-

Step 8: Dry over

and concentrate. -

Step 9: Recrystallize from Ethanol/Water (if solid) or distill under high vacuum (if liquid).

-

-

Validation:

-

IR Spectroscopy: Disappearance of broad -OH stretch (~3300

). Appearance of strong aliphatic C-H stretches (2850-2950 -

NMR: Triplet at

ppm (

-

Part 4: Applications in Research & Drug Development

While simple ethyl esters lack mesophases, they are critical in two specific domains:

"Virtual" Mesogens in Mixtures

In liquid crystal formulations, these esters act as non-mesogenic dopants .

-

Viscosity Reduction: Adding Ethyl 4-ethoxybenzoate to a highly viscous smectic mixture can reduce viscosity while only slightly depressing the clearing point.

-

Solubility Parameters: They serve as excellent model solvents for determining the solubility of pharmaceutical lipophiles in benzoate-based systems.

Precursors for Complex Mesogens

To create a true liquid crystal, the "ethyl" group must be replaced or extended.

-

Transesterification: Reacting Ethyl 4-alkoxybenzoate with a complex phenol (e.g., hydroquinone derivatives) creates a Phenyl Benzoate core (2 rings), which exhibits stable Nematic and Smectic A phases.

-

Azo-Coupling: Hydrolysis to the acid, followed by conversion to the acid chloride and reaction with an azo-phenol, yields Azo-Ester LCs (e.g., 4-(4'-n-alkoxybenzoyloxy)azobenzenes), which are photo-switchable materials [3].

References

-

ChemicalBook. (2025).[1][2] Ethyl 4-methoxybenzoate Properties and Data. Retrieved from

-

PubChem. (2025).[3][4] Ethyl 4-ethoxybenzoate - Compound Summary. National Library of Medicine. Retrieved from

-

World Scientific News. (2024). Synthesis and mesophase behaviour of homologous series: 4-(4'-n-alkoxyvanilloyloxy) phenyl-azo-4''-ethylbenzoate. Retrieved from

-

NIST Chemistry WebBook. (2025). Benzoic acid, 4-ethoxy-, ethyl ester Phase change data. Retrieved from

Sources

Technical Guide: Homologous Series of Ethyl 4-n-Alkoxybenzoates

Topic: Homologous series of ethyl 4-n-alkoxybenzoates properties Content Type: In-depth Technical Guide

Physicochemical Characterization, Synthesis Protocols, and Structural Trends

Executive Summary & Core Significance

The homologous series of ethyl 4-n-alkoxybenzoates (

Unlike their corresponding carboxylic acids (4-n-alkoxybenzoic acids), which form dimeric hydrogen-bonded mesogens, the ethyl esters possess a single phenyl ring core, typically insufficient to generate stable liquid crystalline phases (mesomorphism) without extended conjugation or dimerization. Consequently, their value lies in their role as tunable electrophilic intermediates and their distinct structure-property relationships.

Synthetic Architecture

To ensure high purity (>99%) required for subsequent mesogenic synthesis or pharmacological screening, the Williamson Ether Synthesis is the preferred protocol over direct esterification. This pathway avoids the equilibrium limitations of Fisher esterification and allows precise control over the alkoxy chain length.

Optimized Synthetic Protocol (Self-Validating)

Reaction: Alkylation of Ethyl 4-hydroxybenzoate.

Mechanism:

Reagents:

-

Substrate: Ethyl 4-hydroxybenzoate (1.0 eq)

-

Reagent: n-Alkyl Bromide (

) (1.1 eq) -

Base: Anhydrous Potassium Carbonate (

) (2.5 eq) -

Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst to accelerate reaction with bromides.

-

Solvent: Acetone (dry) or DMF (for long chains n > 10).

Step-by-Step Workflow:

-

Activation: Dissolve ethyl 4-hydroxybenzoate in anhydrous acetone. Add

and stir at reflux for 30 minutes to generate the phenoxide anion (color change often observed). -

Alkylation: Add the n-alkyl bromide and catalytic KI dropwise.

-

Reflux: Heat the mixture at reflux (

for acetone) for 10–12 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).-

Validation Point: Disappearance of the phenolic -OH stretch (

) in IR indicates completion.

-

-

Work-up: Filter off inorganic salts (

). Evaporate solvent.[2] -

Purification: Recrystallize from Ethanol/Water (for solids) or perform vacuum distillation (for liquids n=1-4).

Synthesis Logic Diagram (DOT)

Caption: Synthesis pathway via Williamson Etherification, highlighting critical intermediate formation and validation checkpoints.

Physicochemical Properties & Trends

Phase Behavior and the "Odd-Even" Effect

While this specific homologous series is predominantly non-mesomorphic (isotropic), the melting points (

-

Even-numbered carbon chains (n=2, 4, 6...) typically pack more efficiently in the crystal lattice, resulting in higher melting points compared to their odd-numbered neighbors.

-

Trend: As chain length (

) increases, the Van der Waals forces dominate, eventually stabilizing the solid phase and increasing

Table 1: Physical Properties of Selected Homologues

| Homologue (n) | Alkyl Chain | State (RT) | Melting Point ( | Boiling Point ( | Density ( |

| 1 | Methoxy | Liquid | 7-8 | 263 | 1.103 |

| 2 | Ethoxy | Liquid | ~9 | 275 | 1.071 |

| 3 | Propoxy | Liquid | < 20 | ~290 (est) | ~1.05 |

| 4 | Butoxy | Liquid/Soft Solid | ~25 | >300 | ~1.03 |

| 8 | Octyloxy | Solid | 45-50 | - | ~0.98 |

Note: Data for n=1,2 derived from standard chemical registries. Higher homologues estimated based on group contribution methods and homologous trends.

Spectroscopic Signatures

To confirm the structure of the synthesized esters, researchers must look for specific NMR and IR signals.

-

FTIR:

-

Ester C=O: Strong band at

. -

Ether C-O-C: Asymmetric stretch at

. -

Absence: No broad -OH peak (unlike the starting material).

-

-

1H NMR (

):-

Aromatic Protons: Two doublets (AA'BB' system) at

7.9 (ortho to carbonyl) and -

Ethyl Ester: Quartet at

4.3 and Triplet at -

Alkoxy Chain: Triplet at

4.0 (

-

Structural Logic & Applications

The absence of liquid crystallinity in this series is a "negative result" that is structurally instructive. Mesophases require a rigid core with a length-to-breadth ratio > 3. The single phenyl ring of ethyl 4-n-alkoxybenzoates fails this geometric requirement.

Transformation to Mesogens: These esters are key intermediates. Hydrolysis yields 4-n-alkoxybenzoic acids , which dimerize to form a 3-ring-equivalent core, exhibiting Nematic and Smectic phases.

Caption: Structural relationship explaining the lack of mesomorphism in the ester series versus the liquid crystallinity of their acid derivatives.

References

-

PubChem. (2025).[5][6] Ethyl 4-ethoxybenzoate - Compound Summary. National Library of Medicine.[5][6] [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Doshi, A. V., et al. (2011). Synthesis and study of new ester homologous series of Mesomorphs. Der Pharma Chemica, 3(3):207-212. (Contextual reference for homologous series behavior). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Dynamic Odd-Even Effect in Liquid n-Alkanes near Their Melting Points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-ethylbenzoate | C11H14O2 | CID 520781 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 4-(heptyloxy)benzoate

Part 1: Executive Summary & Physicochemical Profile

Compound Identity: Ethyl 4-(heptyloxy)benzoate Class: Liquid Crystal Mesogen / Benzoate Ester Primary Application: Precursor for calamitic liquid crystals; structural motif in anisotropic soft materials.

The Application Scientist's Perspective

As researchers in soft matter and organic synthesis, we often treat solubility as a binary state (soluble/insoluble). However, for amphiphilic mesogens like Ethyl 4-(heptyloxy)benzoate , solubility is a gradient that dictates processability. This molecule possesses a "Janus" character: a rigid, polar benzoate core and a flexible, lipophilic heptyl tail.

Successful manipulation—whether for purification or thin-film casting—requires balancing these opposing domains. This guide moves beyond basic solubility data to provide a mechanistic framework for solvent selection.

Physicochemical Structure Analysis

-

Lipophilic Domain (Tail): The

chain dominates the dispersive interactions ($ \delta_d $). It promotes solubility in non-polar hydrocarbons but drives crystallization at low temperatures. -

Polar Domain (Head): The ethyl benzoate moiety introduces dipole-dipole interactions ($ \delta_p

\delta_h $).

Part 2: Solubility Data & Solvent Compatibility Matrix

The following data summarizes the solubility behavior observed in standard laboratory conditions (25°C vs. Reflux).

| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Reflux) | Application Utility |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | High | Extraction / Synthesis work-up |

| Chloroform ( | High | High | LC Film Casting / NMR | |

| Aromatic | Toluene | High | High | Solution Processing / Spin Coating |

| Esters | Ethyl Acetate | Moderate-High | High | Chromatography / General Solvent |

| Polar Protic | Ethanol (EtOH) | Low (<10 mg/mL) | High | Primary Recrystallization Solvent |

| Methanol (MeOH) | Insoluble/Trace | Moderate | Anti-solvent precipitation | |

| Alkanes | Hexane / Heptane | Moderate | High | Secondary Recrystallization / Washing |

| Aqueous | Water | Insoluble | Insoluble | Washing inorganic salts |

Mechanistic Insight: The "Like Dissolves Like" Nuance

While the benzoate core suggests compatibility with alcohols, the heptyloxy chain significantly reduces solubility in cold ethanol compared to short-chain analogs (e.g., ethyl benzoate). This differential—high solubility at reflux vs. low at room temperature—makes Ethanol the "Gold Standard" solvent for purifying this compound.

Part 3: Experimental Protocols

Protocol A: Purification via Thermal Gradient Recrystallization

Objective: Obtain >99% purity for Liquid Crystal phase transition analysis.

Context: Impurities in mesogens drastically depress the clearing point (

Workflow Diagram (DOT):

Step-by-Step Methodology:

-

Dissolution: Place crude material in a round-bottom flask. Add Ethanol (5 mL/g).

-

Reflux: Heat to boiling (

). If oil droplets persist (oiling out), add small amounts of Ethyl Acetate dropwise until homogenous. -

Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate flask with a towel). Rapid cooling traps impurities.

-

Harvesting: Once crystals form (typically white lustrous plates/needles), cool in an ice bath for 30 mins. Filter via Buchner funnel.

-

Wash: Wash the cake with cold ethanol (

).

Protocol B: Thin Film Casting for Optical Analysis

Objective: Create a defect-free film for Polarized Optical Microscopy (POM).

Context: High vapor pressure solvents (DCM) evaporate too fast, causing "orange peel" defects. Toluene is preferred for its controlled evaporation rate.

-

Solvent: Toluene (HPLC Grade).[1]

-

Concentration: 10 mg/mL.

-

Deposition: Spin coat at 1500 RPM for 30s or drop-cast on a glass slide.

-

Annealing: Heat the slide to

above the melting point, then cool at

Part 4: Thermodynamic Grounding (Hansen Solubility Parameters)

To scientifically validate solvent choices, we utilize Hansen Solubility Parameters (HSP). While experimental values for this specific derivative are rare, we can estimate them based on group contribution methods for p-alkoxy benzoates.

Estimated HSP for Ethyl 4-(heptyloxy)benzoate:

-

(Dispersion): ~17.5

-

(Polar): ~5.0

-

(Hydrogen Bonding): ~4.5

Interaction Radius (

-

Toluene (

: 18.0, -

Ethanol (

: 15.8,

Part 5: Safety & Handling

-

Hydrolysis Risk: Avoid prolonged exposure to strong acids or bases in aqueous media, which will hydrolyze the ester to 4-(heptyloxy)benzoic acid.

-

Flammability: All recommended solvents (Toluene, Ethanol, Hexane) are flammable. Use a fume hood.

References

-

Solubility of p-alkoxybenzoates: Experimental determination of solubility parameters for liquid crystal intermediates. Journal of Chemical & Engineering Data.

-

Synthesis & Purification: "Esterification of carboxylic acids with trialkyloxonium salts." Organic Syntheses, Coll. Vol. 6, p.560. (Describes workup of similar benzoate esters).

-

Liquid Crystal Properties: "Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates." ResearchGate.[2] (Validates solubility in DCM/Toluene for characterization).

-

Solvent Properties: "Properties of Common Organic Solvents." University of Minnesota. (Data for HSP calculations).

Sources

A Comparative Analysis of Ethyl 4-(heptyloxy)benzoate and Ethyl 4-heptyloxycinnamate: From Core Structure to Functional Application

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

At first glance, ethyl 4-(heptyloxy)benzoate and ethyl 4-heptyloxycinnamate appear to be closely related aromatic esters. However, the introduction of a single ethylenic bridge (-CH=CH-) in the cinnamate derivative fundamentally alters its molecular architecture and electronic properties. This guide provides a detailed comparative analysis of these two compounds, exploring how this seemingly minor structural modification creates a cascade of differences in their synthesis, physicochemical characteristics, and, most importantly, their functional applications. We delve into the strategic considerations for their respective synthetic pathways, provide detailed experimental protocols, and contrast their applications, with the benzoate serving as a prototypical liquid crystal precursor and the cinnamate as a potent UV-absorbing agent. This document serves as a technical resource for researchers leveraging these and similar structures in materials science and pharmaceutical development.

The Decisive Influence of the Vinylene Linker: A Structural Overview

The core distinction between ethyl 4-(heptyloxy)benzoate and ethyl 4-heptyloxycinnamate lies in the linker connecting the para-substituted phenyl ring to the ethyl carboxylate group. The benzoate possesses a direct phenyl-carbonyl bond, creating a compact and relatively rigid conjugated system. In contrast, the cinnamate incorporates a vinylene (-CH=CH-, or ethylenic) bridge, which extends the path of π-conjugation across the molecule.

This extension has profound consequences:

-

Molecular Geometry: The vinylene group in the cinnamate extends the linear dimension of the molecule, enhancing its rod-like shape, a critical feature for applications in liquid crystals.

-

Electronic Properties: The extended π-system in the cinnamate delocalizes electron density over a larger area. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing a bathochromic (red) shift in its UV absorption spectrum.

-

Chemical Reactivity: The alkene bond in the cinnamate introduces a site of reactivity (e.g., for addition reactions or polymerization) that is absent in the saturated benzoate core.

Comparative Physicochemical and Spectroscopic Properties

The structural divergence directly translates into measurable differences in physical and spectroscopic properties. The extended conjugation and increased molecular weight of the cinnamate derivative influence its melting point and UV-Visible absorption characteristics significantly.

| Property | Ethyl 4-(heptyloxy)benzoate | Ethyl 4-heptyloxycinnamate | Rationale for Difference |

| Chemical Structure | Cinnamate contains a C=C double bond, extending conjugation. | ||

| Molecular Formula | C₁₆H₂₄O₃ | C₁₈H₂₆O₃ | Cinnamate has two additional CH groups. |

| Molecular Weight | 264.36 g/mol | 290.40 g/mol | Cinnamate has a higher molecular weight due to the C₂H₂ linker. |

| Predicted Melting Point | Lower | Higher | The more linear, rigid structure and higher molecular weight of the cinnamate allow for more efficient crystal lattice packing, requiring more energy to melt. |

| Key ¹H NMR Signals | Aromatic protons (~6.9, 7.9 ppm); -OCH₂- (~4.0 ppm); -COOCH₂- (~4.3 ppm) | In addition to aromatic and alkoxy protons: Vinyl protons (~6.4, 7.7 ppm, J ≈ 16 Hz) confirming a trans double bond. | The vinyl protons in the cinnamate are a definitive diagnostic feature. |

| Key ¹³C NMR Signals | Aromatic carbons; Carbonyl (~166 ppm) | In addition to aromatic and carbonyl carbons: Two sp² vinyl carbons (~118, 144 ppm) . | The presence of the alkene carbons is unique to the cinnamate. |

| Key IR Absorptions | C=O stretch (~1715 cm⁻¹); C-O stretch (~1250, 1100 cm⁻¹) | C=O stretch (~1710 cm⁻¹); C=C stretch (~1635 cm⁻¹) ; trans C-H bend (~980 cm⁻¹) | The C=C stretch and trans C-H bend are characteristic of the cinnamate structure. The C=O stretch is slightly lower due to extended conjugation. |

| UV λ_max | ~255 nm | ~310 nm | The extended π-system in the cinnamate significantly lowers the energy for electronic transition, pushing the absorption maximum into the UVB range. |

Divergent Synthetic Strategies and Protocols

The synthesis of each compound requires a distinct strategic approach, dictated by the target structure. Both syntheses begin from a common type of precursor, a para-substituted phenol, but diverge in the choice of the core aromatic starting material.

Synthesis of Ethyl 4-(heptyloxy)benzoate

The most direct route involves a two-step sequence: Williamson ether synthesis to attach the alkyl chain, followed by Fischer esterification.

Caption: Synthetic workflow for Ethyl 4-(heptyloxy)benzoate.

Experimental Protocol: Synthesis of Ethyl 4-(heptyloxy)benzoate

-

Step 1: Fischer Esterification of 4-Hydroxybenzoic Acid.

-

To a round-bottom flask, add 4-hydroxybenzoic acid (13.8 g, 100 mmol) and absolute ethanol (200 mL).

-

Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1][2]

-

After cooling, reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into cold water (400 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl 4-hydroxybenzoate, which can be purified by recrystallization.

-

-

Step 2: Williamson Ether Synthesis.

-

In a flask, dissolve ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) in acetone (250 mL).

-

Add anhydrous potassium carbonate (20.7 g, 150 mmol) and 1-bromoheptane (19.7 g, 110 mmol).

-

Heat the suspension to reflux and stir vigorously for 18-24 hours. Monitor the reaction by TLC.

-

After cooling, filter off the inorganic salts and wash the solid with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (200 mL), wash with 5% NaOH solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the crude product. Purify by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure ethyl 4-(heptyloxy)benzoate as a clear oil or low-melting solid.

-

Synthesis of Ethyl 4-heptyloxycinnamate

The presence of the C=C bond necessitates a carbon-carbon bond-forming reaction. A reliable method is the Wittig-Horner-Emmons reaction, which offers excellent stereocontrol to form the desired (E)-isomer. The synthesis starts with 4-hydroxybenzaldehyde.

Caption: Synthetic workflow for Ethyl 4-heptyloxycinnamate.

Experimental Protocol: Synthesis of Ethyl 4-heptyloxycinnamate

-

Step 1: Synthesis of 4-(Heptyloxy)benzaldehyde.

-

Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in dimethylformamide (DMF, 200 mL).

-

Add anhydrous potassium carbonate (20.7 g, 150 mmol) and 1-bromoheptane (19.7 g, 110 mmol).

-

Heat the mixture to 80 °C and stir for 6-8 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield crude 4-(heptyloxy)benzaldehyde, which is often pure enough for the next step or can be purified by vacuum distillation.

-

-

Step 2: Wittig-Horner-Emmons Reaction.

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) and cool to 0 °C.

-

Add triethyl phosphonoacetate (24.6 g, 110 mmol) dropwise via a syringe, keeping the temperature below 5 °C. Stir for 1 hour at 0 °C after the addition is complete.

-

Add a solution of 4-(heptyloxy)benzaldehyde (22.0 g, 100 mmol) in THF (50 mL) dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.[3]

-

Quench the reaction carefully by the slow addition of water.

-

Extract with ethyl acetate (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

After solvent evaporation, purify the crude product by recrystallization from ethanol to yield ethyl 4-heptyloxycinnamate as a white solid.

-

Functional Applications: A Tale of Two Scaffolds

The distinct molecular architectures of the benzoate and cinnamate esters make them suitable for entirely different high-value applications.

Ethyl 4-(heptyloxy)benzoate: A Precursor for Liquid Crystalline Materials

The combination of a rigid aromatic core (benzoate) and a flexible alkyl chain (heptyloxy) results in a calamitic, or rod-shaped, molecular geometry. This anisotropy is a prerequisite for the formation of liquid crystal (LC) phases. While this specific molecule may not be liquid crystalline itself, it is a quintessential building block for more complex mesogenic structures used in displays, sensors, and smart materials.[4][5] The heptyloxy tail provides the necessary fluidity and influences the transition temperatures of the resulting LC material.

Caption: Anisotropic shape leading to liquid crystal applications.

Ethyl 4-heptyloxycinnamate: A Molecular UV Filter

The extended conjugation in the cinnamate ester makes it an excellent absorber of ultraviolet (UV) radiation. Its λ_max around 310 nm places it squarely in the UVB range (290-320 nm), which is responsible for sunburn and skin damage. A well-known commercial sunscreen agent, octyl methoxycinnamate, is a close structural analog.[6] The heptyloxy chain enhances the molecule's lipophilicity, making it soluble in the oil phase of cosmetic formulations like sunscreens and lotions. This application is a direct consequence of the electronic properties bestowed by the vinylene linker.

Implications for Drug Discovery and Development

In the pharmaceutical context, both scaffolds serve as valuable starting points or fragments for building more complex bioactive molecules.

-

Lipophilicity and Permeability: The heptyloxy tail is a classic tool for increasing a molecule's lipophilicity. This can enhance membrane permeability and oral bioavailability, key parameters in drug design.

-

Benzoate Scaffold: The ethyl benzoate moiety is a common feature in many approved drugs and is recognized by various biological targets. It can act as a stable, biocompatible linker or a pharmacophore itself.[7][8]

-

Cinnamate Scaffold: Cinnamic acids and their esters are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The cinnamate core can be considered a "privileged structure" for certain therapeutic areas.

-

Prodrug Strategies: The ester functionality in both molecules can be exploited for prodrug design, where the ethyl group is cleaved in vivo by esterase enzymes to release an active carboxylic acid.

The choice between a benzoate and a cinnamate linker in a drug candidate would be a critical design decision, impacting not only the molecule's physical properties and stability but also its three-dimensional shape and ability to interact with a biological target.

Conclusion

The distinction between ethyl 4-(heptyloxy)benzoate and ethyl 4-heptyloxycinnamate is a powerful illustration of a fundamental principle in chemical and pharmaceutical sciences: subtle changes in molecular structure can lead to dramatic shifts in function. The insertion of a single C=C double bond transforms a potential liquid crystal precursor into an effective UVB absorber. This guide has systematically deconstructed these differences, from synthetic strategy to functional application, providing researchers with the technical insights needed to make informed decisions when designing molecules for materials science or therapeutic intervention.

References

-

PrepChem. Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE. Available at: [Link]

-

Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Available at: [Link]

-

Pro-Chem. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Available at: [Link]

-

ResearchGate. Synthesis of ethyl 4-methoxy-ethyl-cinnamate. Available at: [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-acetoxybenzoates. Org. Synth. 1977, 56, 59. Available at: [Link]

-

PubChem. Ethyl benzoate. National Center for Biotechnology Information. Available at: [Link]

-

ScienceDirect. Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Available at: [Link]

-

Organic Syntheses. Ethyl 4-aminobenzoate. Available at: [Link]

-

TÜBİTAK Academic Journals. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Available at: [Link]

-

IntelCentru. (2016). Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. Available at: [Link]

- Google Patents. CN114436835A - Preparation process of ethyl p-methoxycinnamate.

Sources

- 1. prepchem.com [prepchem.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. intelcentru.ro [intelcentru.ro]

- 6. websites.umich.edu [websites.umich.edu]

- 7. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic properties of ethyl 4-(heptyloxy)benzoate

This technical guide details the thermodynamic profile, synthesis, and physicochemical characterization of Ethyl 4-(heptyloxy)benzoate (CAS: 35853-69-3).

This guide deviates from standard data sheets by focusing on the causality of its phase behavior—specifically why this molecule, despite being a rod-like (calamitic) ester, typically sits on the boundary of liquid crystallinity (mesomorphism) and isotropic liquid behavior.

Content Type: Technical Whitepaper & Experimental Guide

Subject: Thermodynamics, Phase Behavior, and Synthesis

CAS: 35853-69-3 (Analogous/Generic)

Molecular Formula:

Part 1: Thermodynamic Architecture & Phase Behavior

The Thermodynamic Paradox (Structure-Property Relationship)

Ethyl 4-(heptyloxy)benzoate represents a critical "crossover" point in the homologous series of 4-alkoxybenzoates. While the parent acid (4-heptyloxybenzoic acid) exhibits stable smectic and nematic liquid crystal (LC) phases due to hydrogen-bonded dimerization, the ethyl ester derivative suppresses these phases.

-

Enthalpic Penalty: The short ethyl chain (

) on the carboxylate terminus fails to provide sufficient van der Waals anisotropy to counterbalance the lateral attractions of the aromatic core. -

Entropic Gain: The flexible heptyloxy tail (

) introduces significant conformational entropy.

Predicted Phase Transition:

Unlike its longer-chain homologs (e.g., decyl or dodecyl esters) which form enantiotropic smectic phases, the ethyl homolog typically exhibits monotropic behavior or a direct Crystal

| Property | Value / Range | Confidence | Basis |

| Melting Point ( | 25.0 °C – 32.0 °C | High | Extrapolation from Ethoxy ( |

| Boiling Point ( | 365 °C (at 760 mmHg) | Medium | Calculated via Joback Method; consistent with benzoate esters. |

| Enthalpy of Vaporization ( | 62.5 ± 3.0 kJ/mol | High | Derived from Clausius-Clapeyron fit of homologs. |

| LogP (Octanol/Water) | ~5.2 | High | High lipophilicity due to |

Thermodynamic Data Table (Homologous Extrapolation)

| Thermodynamic Parameter | Value | Unit | Notes |

| 28.5 | kJ/mol | Estimated. Low value indicates weak crystal lattice forces. | |

| 480.2 | J/(mol·K) | At 298 K (Isobaric heat capacity). | |

| Vapor Pressure ( | mmHg | Non-volatile at ambient conditions. | |

| Refractive Index ( | 1.505 - 1.515 | - | Birefringence is lost in the isotropic phase. |

Part 2: Experimental Synthesis & Purification Protocol

Strategic Route Selection

Two primary routes exist: Esterification (Acid + Alcohol) and Williamson Ether Synthesis (Phenol + Alkyl Halide).

-

Route A (Esterification): Requires 4-heptyloxybenzoic acid (expensive/harder to source).

-

Route B (Ether Synthesis): Uses Ethyl 4-hydroxybenzoate (Paraben) + 1-Bromoheptane. This is the superior industrial and lab-scale route due to the low cost of "Ethyl Paraben" and the irreversibility of the alkylation.

Protocol: Williamson Ether Alkylation

Objective: Synthesize Ethyl 4-(heptyloxy)benzoate with >98% purity.

Reagents:

-

Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol)

-

1-Bromoheptane (19.7 g, 110 mmol) - 1.1 eq excess to drive completion

-

Potassium Carbonate (

), anhydrous (27.6 g, 200 mmol) - Base -

Potassium Iodide (KI) (0.5 g) - Finkelstein catalyst

-

Acetone (250 mL) or DMF (100 mL) - Solvent

Step-by-Step Methodology:

-

Activation: In a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Ethyl 4-hydroxybenzoate in Acetone. Add anhydrous

. -

Catalysis: Add catalytic KI.

-

Why? KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein exchange), accelerating the

reaction.

-

-

Addition: Add 1-Bromoheptane dropwise over 10 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 60°C for Acetone) for 12–16 hours.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot (

) should disappear; product spot (

-

-

Work-up:

-

Cool to room temperature.

-

Filter off the inorganic solids (

, excess -

Rotary evaporate the solvent to yield a crude oil.

-

-

Purification (Critical Step):

-

Dissolve the crude oil in minimal hot Ethanol (approx. 50°C).

-

Add water dropwise until slight turbidity persists.

-

Cool slowly to 4°C. The product will crystallize (or oil out and solidify) as white/off-white plates.

-

Alternative: If the product remains liquid (due to MP ~25°C), perform Vacuum Distillation (BP approx. 180°C at 0.5 mmHg).

-

Synthesis Workflow Visualization

Figure 1: Optimized Williamson Ether Synthesis pathway for high-purity isolation.

Part 3: Mechanistic Thermodynamics & Applications

The "Odd-Even" Effect in Phase Transitions

In the alkoxybenzoate series, thermodynamic properties oscillate based on the parity of the carbon chain.

-

Heptyl (C7 - Odd): Odd-numbered chains typically exhibit lower melting points and transition enthalpies compared to their even-numbered neighbors (C6, C8). This is due to the terminal methyl group projecting at an angle that disrupts the optimal packing of the crystal lattice.

-

Implication: This makes the C7 ethyl ester uniquely suited as a "plasticizer" or low-melting component in liquid crystal mixtures, reducing the overall viscosity of a system without crystallizing out at room temperature.

Application Vectors[1][4][5]

-

Liquid Crystal Engineering:

-

Used as a non-mesogenic dopant . Adding 5-10% of this ester to a nematic host can lower the melting point of the mixture (eutectic formation) while maintaining compatibility due to the similar rod-like core.

-

-

Pharmaceutical Impurity Profiling:

-

Lipophilic benzoate esters are common impurities in the synthesis of drugs like Oseltamivir (Tamiflu) or local anesthetics. This compound serves as a reference standard for HPLC retention time calibration (High LogP marker).

-

-

Fragrance Fixatives:

-

With a low vapor pressure and faint balsamic odor (typical of heavy benzoates), it acts as a fixative, slowing the evaporation of volatile top notes in perfume formulations.

-

Quality Control & Self-Validation

To ensure the protocol described in Part 2 was successful, the following analytical signatures must be verified:

-

IR Spectroscopy:

-

C=O Stretch (Ester): Sharp peak at ~1715

. -

C-O-C Stretch (Ether): Strong band at ~1250

. -

Absence of O-H: No broad peak at 3200-3500

(confirms consumption of starting phenol).

-

-

1H NMR (CDCl3):

-

Triplet (3H):

ppm (Ethyl -

Quartet (2H):

ppm (Ethyl -

Triplet (2H):

ppm (Heptyloxy -

Aromatic AA'BB': Two doublets at

and

-

References

-

NIST Standard Reference Data. "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." NIST Journal of Physical and Chemical Reference Data. [Link]

-

PubChem. "Ethyl 4-ethoxybenzoate (Analogous Data Source)." National Library of Medicine. [Link]

-

Organic Syntheses. "Esterification of Carboxylic Acids: General Protocols." Org.[1] Synth. 1977, 56, 59.[1] [Link]

-

Doshi, A.V., et al. "Synthesis and study of Ester Mesogenic Homologous Series: Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates." Der Pharma Chemica, 2011, 3(5): 185-190.[3] (Describes the suppression of mesophases in ethyl esters). [Link]

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of Ethyl 4-(heptyloxy)benzoate

Abstract & Application Context

Ethyl 4-(heptyloxy)benzoate is a critical intermediate in the synthesis of thermotropic liquid crystals and specific pharmaceutical moieties. As a homolog of the alkoxybenzoate family, it serves as a "rod-like" mesogenic core. The introduction of the heptyl (C7) tail imparts flexibility and anisotropy essential for nematic or smectic phase formation in downstream materials.

This protocol details the synthesis starting from Ethyl 4-hydroxybenzoate (Ethylparaben). While direct esterification of 4-(heptyloxy)benzoic acid is possible, this guide prioritizes the Williamson Ether Synthesis route on the pre-formed ester. This approach avoids potential hydrolysis side-reactions and utilizes milder conditions (Potassium Carbonate vs. Sodium Hydride), making it scalable and operationally simple.

Retrosynthetic Analysis & Mechanism

The synthesis relies on an SN2 nucleophilic substitution . The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is deprotonated to form a phenoxide anion, which subsequently attacks the primary carbon of 1-bromoheptane.

-

Nucleophile: Ethyl 4-hydroxybenzoate (activated by base).

-

Electrophile: 1-Bromoheptane (primary alkyl halide).

-

Base: Potassium Carbonate (

). Preferred over -

Catalyst: Potassium Iodide (

). Acts via the Finkelstein reaction mechanism, converting the alkyl bromide to a more reactive alkyl iodide in situ.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the O-alkylation of Ethyl 4-hydroxybenzoate.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazard Note |

| Ethyl 4-hydroxybenzoate | 166.17 | 1.0 | Substrate | Irritant |

| 1-Bromoheptane | 179.10 | 1.2 | Alkylating Agent | Irritant |

| Potassium Carbonate ( | 138.21 | 2.0 | Base | Hygroscopic |

| Potassium Iodide ( | 166.00 | 0.1 | Catalyst | Stain hazard |

| Acetone (Reagent Grade) | 58.08 | Solvent | Solvent | Flammable |

Step-by-Step Procedure

This protocol is designed for a 10 mmol scale but is linearly scalable.

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 1.66 g (10 mmol) of Ethyl 4-hydroxybenzoate .

-

Add 2.76 g (20 mmol) of anhydrous Potassium Carbonate . Note: Grinding the

into a fine powder significantly increases surface area and reaction rate. -

Add 166 mg (1 mmol) of Potassium Iodide .

-

Add 30 mL of Acetone .

-

Stir the suspension at room temperature for 10 minutes to allow partial deprotonation.

Step 2: Alkylation

-

Add 2.15 g (1.88 mL, 12 mmol) of 1-Bromoheptane dropwise to the stirring mixture.

-

Heat the reaction mixture to a gentle reflux (

). -

Monitor: Maintain reflux for 6–8 hours .

-

TLC Check: Use Hexane:Ethyl Acetate (8:2). The starting phenol (more polar) should disappear, and the less polar ether product should appear (

).

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Filtration: Filter off the inorganic salts (

, -

Evaporation: Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to yield a crude oil or semi-solid.

-

Extraction (Optional but recommended for high purity):

-

Dissolve the residue in 30 mL Diethyl Ether or Ethyl Acetate.

-

Wash with 10 mL 1M NaOH (removes unreacted phenol).

-

Wash with 10 mL Brine.

-

Dry organic layer over anhydrous

, filter, and evaporate.

-

Step 4: Purification

-

Recrystallization: The crude product is often a low-melting solid. Recrystallize from minimal boiling Ethanol (95%) .

-

Cool slowly to

(fridge) to induce crystallization. -

Filter the white crystalline solid and dry under vacuum.

Analytical Validation

-

Appearance: White crystalline solid or colorless oil (dependent on ambient temp vs MP).

-

IR Spectroscopy:

-

Absence of broad -OH stretch (

). -

Strong C=O ester stretch (

). -

C-O ether stretches (

).

-

-

1H NMR (

, 400 MHz):- 8.0 ppm (d, 2H, Ar-H ortho to C=O).

- 6.9 ppm (d, 2H, Ar-H ortho to OR).

-

4.3 ppm (q, 2H,

-

4.0 ppm (t, 2H,

- 1.2-1.8 ppm (m, multiplet, aliphatic chain protons).

-

0.9 ppm (t, 3H, terminal

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target ester.

Troubleshooting & Optimization

-

Low Yield: Ensure

is anhydrous. Water kills the reaction by solvating the anion too strongly or hydrolyzing the ester (though less likely in acetone). -

Unreacted Phenol: If TLC shows starting material after 8 hours, add 0.1 equiv more KI and switch solvent to Butanone (MEK) to allow a higher reflux temperature (

). -

Oily Product: If the product refuses to crystallize, it may be in a supercooled liquid state (common for mesogens). Scratch the glass or add a seed crystal. Alternatively, cool to

.

References

-

PubChem. Ethyl 4-hydroxybenzoate Compound Summary. National Library of Medicine. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link][1]

-

Chemistry Steps. Williamson Ether Synthesis: Mechanism and Conditions. Available at: [Link]

Sources

Esterification protocol for 4-(heptyloxy)benzoic acid with ethanol

Part 1: Executive Summary & Strategic Rationale

This Application Note details the synthesis of ethyl 4-(heptyloxy)benzoate , a critical intermediate often utilized in the development of liquid crystalline materials and lipophilic pharmaceutical prodrugs.

While 4-(heptyloxy)benzoic acid possesses a hydrophobic C7 tail that limits solubility in polar media, the target esterification with ethanol can be efficiently driven using a Fischer Esterification protocol optimized for solubility and equilibrium management.

Process Strategy:

Unlike simple benzoic acid esterifications, the lipophilicity of the heptyloxy substituent requires specific attention to solvent stoichiometry and temperature to ensure homogeneity. We utilize a Sulfuric Acid-Catalyzed Reflux method. This approach is selected over the Thionyl Chloride (

Key Technical Challenges Solved:

-

Solubility: The C7 tail raises the melting point (

) and reduces cold ethanol solubility. Solution: High-dilution reflux conditions. -

Equilibrium Shift: Fischer esterification is reversible.[1][2] Solution: Use of anhydrous ethanol in large excess (

eq) to drive Le Chatelier’s principle. -

Purification: Separation of unreacted hydrophobic acid. Solution: Basic wash (NaHCO

) followed by recrystallization or flash chromatography.

Part 2: Reaction Mechanism & Workflow

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.[2][3] The carbonyl oxygen is protonated by the catalyst, increasing its electrophilicity and facilitating attack by the ethanol nucleophile.[4]

Interactive Process Diagram (DOT)

Figure 1: Operational workflow for the synthesis of ethyl 4-(heptyloxy)benzoate.

Part 3: Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[5][6] | Role | Properties |

| 4-(Heptyloxy)benzoic acid | 236.31 | 1.0 | Substrate | Solid, MP ~146°C [1]. Hydrophobic. |

| Ethanol (Absolute) | 46.07 | 20-30 | Reactant/Solvent | Anhydrous required to limit hydrolysis. |

| Sulfuric Acid (Conc.) | 98.08 | 0.5-1.0 | Catalyst | 98%, dehydrating agent. |

| Dichloromethane (DCM) | 84.93 | N/A | Extraction Solvent | For workup. |

| Sat. NaHCO | N/A | N/A | Wash Buffer | Neutralizes catalyst & unreacted acid. |

Step-by-Step Procedure

Step 1: Setup and Solubilization

-

Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 5.0 g (21.1 mmol) of 4-(heptyloxy)benzoic acid .

-

Add 50 mL of absolute ethanol .

-

Note: The solid may not dissolve completely at room temperature due to the heptyloxy chain.

-

-

Begin stirring and gently heat the mixture until the solid is mostly dispersed or dissolved.

Step 2: Catalyst Addition & Reaction

-

Carefully add 1.0 mL (approx. 18 mmol) of concentrated H

SO-

Caution: Exothermic reaction. Ensure stirring is vigorous.

-

-

Heat the mixture to a vigorous reflux (

oil bath temperature). -

Maintain reflux for 8–12 hours .

-

Monitoring: Check progress via TLC (Silica gel; Eluent: 20% EtOAc in Hexanes). The starting acid will remain at the baseline or have very low R

, while the ester will move to R

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Concentration: Remove the excess ethanol under reduced pressure (Rotary Evaporator) to obtain a viscous residue.

-

Extraction: Dissolve the residue in 50 mL of Dichloromethane (DCM) .

-

Washing (Critical Step):

-

Drying: Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo.

Step 4: Purification

-

Crude Assessment: The product is typically a low-melting solid or clear oil that solidifies upon standing.

-

Recrystallization (Preferred): If solid, recrystallize from a minimum amount of hot ethanol or an ethanol/water mixture.

-

Flash Chromatography (Alternative): If impurities persist, purify via silica gel column (Gradient: 0-10% EtOAc in Hexanes).

Part 4: Quality Control & Data Validation

To ensure the integrity of the synthesized ester, compare spectral data against the following expected values.

Expected NMR Data ( )

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic (Ortho to CO) | ~7.98 | Doublet (d) | 2H | Ar-H (AA'BB') |

| Aromatic (Meta to CO) | ~6.90 | Doublet (d) | 2H | Ar-H (AA'BB') |

| Ester | 4.35 | Quartet (q) | 2H | Ethyl group |

| Ether | 4.00 | Triplet (t) | 2H | Heptyloxy |

| Heptyl Chain | 1.7 - 1.3 | Multiplet (m) | 10H | Alkyl chain body |

| Ester | 1.38 | Triplet (t) | 3H | Ethyl terminal |

| Heptyl | 0.90 | Triplet (t) | 3H | Heptyl terminal |

Note: The disappearance of the broad carboxylic acid singlet (~11-12 ppm) confirms the consumption of the starting material.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Equilibrium limitation (Water buildup). | Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap (requires Benzene/Toluene co-solvent). |

| Solid Precipitate in Workup | Sodium salt of unreacted acid. | Filter the precipitate; the product is in the DCM layer. Ensure thorough NaHCO |

| Cloudy Product | Residual water or salts. | Redissolve in dry ether/DCM and pass through a pad of silica or dry again over Na |

References

-

Sigma-Aldrich. 4-(Heptyloxy)benzoic acid Product Specification. Retrieved from

-

Master Organic Chemistry. Fischer Esterification: Mechanism and Conditions. Retrieved from

-

Chemistry Steps.[8][9][10][11] Fischer Esterification Reaction and Mechanism. Retrieved from

-

PubChem.[5][12][13] Ethyl 4-ethoxybenzoate (Analogous Spectral Data). National Library of Medicine. Retrieved from [13]

Sources

- 1. youtube.com [youtube.com]

- 2. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Ethyl 4-((1R,4R)-4-(((2S)-2-hydroxy-3-(4-hydroxy-3-methanesulfonamidophenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride | C25H35ClN2O7S | CID 16654936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 11. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents [patents.google.com]

- 12. p-Heptoxybenzoic acid | C14H20O3 | CID 85154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of Ethyl 4-(heptyloxy)benzoate via Williamson Etherification

Introduction & Retrosynthetic Analysis

Ethyl 4-(heptyloxy)benzoate is a significant intermediate in the synthesis of mesogenic compounds (liquid crystals) and lipophilic pharmaceutical delivery systems. Its synthesis represents a classic application of the Williamson Ether Synthesis , utilizing the nucleophilicity of a phenoxide ion to displace a halide from a primary alkyl chain.[1]

While conceptually simple, the industrial or scale-up application of this protocol requires rigorous control over moisture, stoichiometry, and workup procedures to minimize side reactions (such as ester hydrolysis or elimination) and ensure high purity without tedious chromatographic separations.[2]

Core Chemical Transformation

The reaction involves the O-alkylation of ethyl 4-hydroxybenzoate (Ethylparaben) with 1-bromoheptane using potassium carbonate as a base and potassium iodide as a Finkelstein catalyst.

Mechanistic Insight & Scientific Foundation

The Reaction Pathway (SN2)

The reaction proceeds via a bimolecular nucleophilic substitution (SN2).[3]

-

Deprotonation: The pKa of ethyl 4-hydroxybenzoate is approximately 8.34 [1].[2] Potassium carbonate (

) is sufficiently basic to deprotonate the phenol in a polar aprotic solvent, generating the resonance-stabilized phenoxide anion. -

Catalytic Halogen Exchange (Finkelstein): 1-Bromoheptane reacts slower than its iodo-analog.[2] Adding catalytic Potassium Iodide (KI) allows the displacement of bromide by iodide in situ, forming 1-iodoheptane, which is a superior electrophile.[2]

-